BenchChemオンラインストアへようこそ!

Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Lipophilicity Regioisomerism Physicochemical Property

Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 1855889-57-4) is a synthetic, fluorinated pyrazole derivative characterized by a 4-methyl-3-trifluoromethyl pyrazole core with an N1-linked butanoate ethyl ester side chain. This core heterocycle, the 3-(trifluoromethyl)-4-methyl-1H-pyrazole, is a known pharmacophore in bioactive molecules, most notably the COX-2 inhibitor celecoxib, making derivatives with this substitution pattern of particular interest in medicinal chemistry.

Molecular Formula C11H15F3N2O2
Molecular Weight 264.24 g/mol
Cat. No. B15112896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
Molecular FormulaC11H15F3N2O2
Molecular Weight264.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)N1C=C(C(=N1)C(F)(F)F)C
InChIInChI=1S/C11H15F3N2O2/c1-4-18-9(17)5-8(3)16-6-7(2)10(15-16)11(12,13)14/h6,8H,4-5H2,1-3H3
InChIKeyDFFWICNFXMUGOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate Procurement Baseline: A Pyrazole Building Block with a Key Substituent Profile


Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 1855889-57-4) is a synthetic, fluorinated pyrazole derivative characterized by a 4-methyl-3-trifluoromethyl pyrazole core with an N1-linked butanoate ethyl ester side chain . This core heterocycle, the 3-(trifluoromethyl)-4-methyl-1H-pyrazole, is a known pharmacophore in bioactive molecules, most notably the COX-2 inhibitor celecoxib, making derivatives with this substitution pattern of particular interest in medicinal chemistry [1]. The compound is currently available as a research building block with a typical catalog purity of ≥95% .

Why Generic Substitution of Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate Is Not Warranted


Even among structurally similar pyrazole building blocks, simple substitution is risky. Variations in the regioisomerism of the ester side chain or the functional group state (e.g., free acid versus ethyl ester) can drastically alter crucial downstream reaction parameters. These variations fundamentally change key physicochemical properties such as lipophilicity (XLogP), which impacts solubility, membrane permeability, and the compound's utility in specific synthetic pathways. The subsequent quantitative evidence, though limited to computed foundational properties, demonstrates that even a subtle shift in attachment position leads to a measurable lipophilicity difference, making the compounds chemically distinct and non-interchangeable for research purposes. [1]

Quantitative Differentiation Evidence for Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate Against Closest Analogs


Lipophilicity (XLogP) Comparison: 3-Butanoate vs. 4-Butanoate Regioisomer

A primary source of differentiation lies in the regioisomeric attachment of the butanoate side chain to the N1 of the pyrazole. The target compound, ethyl 3-[...]butanoate, exhibits a computed XLogP3-AA value of 2.0, indicating moderate lipophilicity. In contrast, its closest positional isomer, ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, is predicted to have a higher XLogP3-AA value of 2.3. This computed differential of Δ 0.3 is a direct consequence of the altered attachment point [1][2].

Lipophilicity Regioisomerism Physicochemical Property

Hydrogen Bond Donor Count: A Binary Differentiation from the Free Acid Form

Important differentiation exists between the marketed ester and its corresponding free acid derivative. The target ethyl ester, ethyl 3-[...]butanoate, possesses zero hydrogen bond donor (HBD) groups, a property that inherently favors passive membrane permeation if the compound were being assessed in a biological context. In comparison, the free acid analog, 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1855907-38-8), possesses one HBD due to the carboxylic acid moiety [1].

Hydrogen Bonding Functional Group Ester vs. Acid

Topological Polar Surface Area (TPSA) Variation Determines Passive Permeability Ceilings

The target compound possesses a computed TPSA of 44.1 Ų. This value, driven by the ester moiety, stays under the 60 Ų threshold often cited as a soft limit for blood-brain barrier penetration. The previously mentioned free acid analog possesses a higher TPSA (typically >66 Ų for a carboxylic acid) and loses this property entirely. This represents a class-level inference, supported by well-established Lipinski/Veber rules, positioning the ester as the superior choice if cellular or CNS penetration is a design goal. [1][2]

Polar Surface Area Membrane Permeability ADME Property

Validated Research Scenarios for Procuring Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate


Lead Optimization of COX-2 Antagonist Scaffolds via C5-Derivatization

Given the shared core with celecoxib, this compound is the ideal ester-protected intermediate for constructing 1,5-diarylpyrazole libraries. Its differentiated lipophilicity (XLogP 2.0) compared to the 4-butanoate isomer (XLogP 2.3) provides a strategic advantage in tuning partition coefficients without altering the molecular weight, crucial for campaigns aiming to optimize the LogP liabilities of the parent COX-2 inhibitor class. [1]

Synthesis of CNS-Penetrant Probe Molecules via Ester Prodrug Strategy

The compound's physical property profile—zero hydrogen bond donors and a low TPSA of 44.1 Ų—makes it a preferred core for developing probes targeting the central nervous system. This characteristic is specifically absent in its free acid analog, making procurement of the ester form mandatory for CNS-targeted synthesis workflows. Researchers can directly ligate a brain-penetrant pharmacophore onto the pyrazole C5 position, leveraging the pre-optimized core. [1][2]

Fluorinated Building Block for PROTAC Linker Attachment

The ethyl butanoate side chain provides a chemically distinct handle for hydrolysis and subsequent amide coupling with linker molecules, a common step in PROteolysis TArgeting Chimera (PROTAC) synthesis. Its selection over the 4-butanoate regioisomer is justified by the quantifiable 0.3 LogP difference, which can affect the overall lipophilicity of the final heterobifunctional degrader and, consequently, its cellular permeability and target engagement profile. [1]

Quote Request

Request a Quote for Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.